molecular formula C14H16N6OS2 B3297796 2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 896298-18-3

2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B3297796
CAS No.: 896298-18-3
M. Wt: 348.5 g/mol
InChI Key: SJQHOIKAAOTNRV-UHFFFAOYSA-N
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Description

2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a sophisticated synthetic compound designed for chemical biology and medicinal chemistry research, featuring a unique molecular architecture that combines 1,2,4-triazole and thiazole heterocyclic systems. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties and its ability to act as a bioisostere for amide and ester functionalities (source) . This specific derivative is engineered to investigate structure-activity relationships, particularly in the context of enzyme inhibition. The molecular design, incorporating a sulfanyl acetamide linker to a 1,3-thiazol-2-yl group, suggests potential for targeting enzyme active sites, with analogous thiazole-containing compounds being explored as kinase inhibitors (source) . Its primary research utility lies in its application as a key intermediate or a novel chemical probe for the development of new therapeutic agents, potentially for oncological or inflammatory diseases where kinase pathways are dysregulated. Furthermore, the structural motifs present in this molecule are also found in agrochemical research, indicating potential cross-disciplinary applications in the development of novel fungicides or herbicides, as triazole-thiazole hybrids are investigated for their bioactivity (source) . Researchers can utilize this compound to explore novel mechanisms of action and to validate new biological targets.

Properties

IUPAC Name

2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS2/c1-2-5-11-17-18-14(20(11)19-7-3-4-8-19)23-10-12(21)16-13-15-6-9-22-13/h3-4,6-9H,2,5,10H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQHOIKAAOTNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the condensation of 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole with a thiazole derivative under controlled conditions. The reaction often requires a catalyst, such as iron (III) chloride, and is carried out in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Synthesis Route Biological Activity
Target Compound 5-propyl, 4-(1H-pyrrol-1-yl), N-(1,3-thiazol-2-yl) Alkylation with KOH ; Paal-Knorr condensation Not explicitly reported in evidence
2-[[5-(benzothiazol-2-ylsulfanylmethyl)-4-phenyl-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide () Benzothiazol, hydroxypropyl Alkylation with α-chloroacetamides Not specified; benzothiazol groups often associated with antimicrobial activity
2-[(4-Allyl-5-phenyl-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () Allyl, phenyl, pyridinyl Unspecified in evidence; likely similar alkylation steps Structural data only; pyridinyl groups may enhance solubility
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Furan-2-yl, pyrolium Paal-Knorr condensation Demonstrated anti-exudative activity in rat models

Key Observations:

Benzothiazol () and thiazol-2-yl (target compound) substituents are sulfur-rich, which could enhance metabolic stability or enzyme inhibition . Furan-2-yl derivatives () exhibit anti-inflammatory effects, suggesting that analogous triazole-acetamides may share similar pathways .

Synthesis Flexibility: The use of KOH-mediated alkylation () is a common strategy for introducing sulfanyl-acetamide chains. Paal-Knorr condensation () allows modular modification of the triazole ring, enabling rapid diversification for structure-activity studies.

Structural Nuances :

  • The propyl chain in the target compound may confer lipophilicity, affecting membrane permeability compared to shorter-chain analogs.
  • N-(1,3-thiazol-2-yl) vs. N-(3-hydroxypropyl) (): The former may prioritize target specificity, while the latter could improve aqueous solubility.

Biological Activity

2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. Its structure incorporates multiple pharmacologically relevant moieties, including triazole and thiazole rings, which are known for their diverse biological effects.

Chemical Structure

The compound can be characterized by the following molecular formula: C14H16N4OSC_{14}H_{16}N_{4}OS with a molecular weight of approximately 300.37 g/mol. The presence of the triazole and thiazole rings contributes to its biological properties, particularly in antimicrobial and antifungal activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole with a thiazole derivative under controlled conditions, often requiring a catalyst such as iron (III) chloride in an organic solvent like ethanol.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance:

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusModerate
Similar Triazole DerivativesEscherichia coliSignificant
Similar Triazole DerivativesBacillus cereusModerate

In a study involving various triazole derivatives, it was found that compounds with similar structural features displayed moderate to strong inhibitory effects against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds like this compound are expected to exhibit antifungal activity due to the inherent properties of the triazole moiety. Studies have shown that derivatives can inhibit fungal growth effectively at low concentrations.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various triazole derivatives against common pathogens. The study utilized the agar disc diffusion method and reported that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds. Preliminary studies suggest that derivatives can effectively reduce infection severity in animal models infected with resistant strains of bacteria. These findings indicate potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A typical approach includes cyclocondensation of hydrazine derivatives with carbon disulfide and amines under reflux conditions. For example, intermediates like 4-propyl-5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol are synthesized first, followed by coupling with 2-chloroacetonitrile derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (e.g., NaOH). Yields improve with controlled pH and inert atmospheres .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Nuclear magnetic resonance (NMR, ¹H and ¹³C) resolves proton environments and carbon frameworks, while high-resolution mass spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like thioacetamide (C=S, ~1200 cm⁻¹). Purity is validated via HPLC (>95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. What in vitro assays are recommended for preliminary biological screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Ambiguities arise from dynamic proton exchange or stereochemical effects. Use 2D NMR (COSY, HSQC) to assign coupling networks. For example, pyrrole NH protons may show broadening due to tautomerism; variable-temperature NMR (VT-NMR) can stabilize signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational strategies predict bioactivity and binding modes?

  • PASS software : Predicts pharmacological effects (Pa > 0.7 indicates high probability).
  • Molecular docking (AutoDock Vina) : Targets enzymes like COX-2 or EGFR kinase (PDB: 1PGE). Use flexible ligand docking and MM-GBSA for binding affinity scoring.
  • ADMET prediction (SwissADME) : Assesses drug-likeness (e.g., Lipinski’s rules, BBB permeability) .

Q. How to address contradictory bioactivity data across similar derivatives?

Perform structure-activity relationship (SAR) studies. For instance, replacing the propyl group with aromatic substituents (e.g., 2-chlorophenyl) enhances antimicrobial activity but reduces solubility. Use multivariate analysis (PCA) to correlate substituent electronegativity, steric bulk, and logP with observed effects .

Q. What experimental designs mitigate stability issues (e.g., hydrolysis, photodegradation)?

  • Hydrolysis : Conduct pH-rate profiling (pH 1–13) to identify degradation hotspots.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze via LC-MS for degradants.
  • Formulation : Use lyophilization or cyclodextrin encapsulation to stabilize labile thioacetamide groups .

Q. How to design analogs with improved target selectivity?

  • Bioisosteric replacement : Substitute thiazole with oxadiazole to reduce off-target effects.
  • Fragment-based design : Merge triazole-thioacetamide scaffolds with known pharmacophores (e.g., pyridine for kinase inhibition). Validate via competitive binding assays (SPR or ITC) .

Q. What methodologies elucidate metabolic pathways and metabolite identification?

Use hepatocyte incubation (human/mouse) with LC-QTOF-MS for metabolite profiling. Phase I metabolites (oxidation, hydrolysis) are identified via accurate mass shifts (e.g., +16 Da for hydroxylation). Phase II conjugates (glucuronidation) are detected using β-glucuronidase treatment .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). X-ray diffraction resolves tautomerism in triazole rings (1,2,4-triazole vs. 1,3,4-isomer). Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize specific tautomers, confirmed by Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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